3-(1H-pyrazol-4-yl)propanenitrile
Overview
Description
3-(1H-pyrazol-4-yl)propanenitrile is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-4-yl)propanenitrile typically involves the reaction of 4-chloropyrazole with acrylonitrile under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the pyrazole nitrogen attacks the electrophilic carbon of acrylonitrile, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts such as Amberlyst-70, a thermally stable and cost-effective heterogeneous catalyst, has been reported to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-4-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions
Major Products Formed
Oxidation: Pyrazole carboxylic acids.
Reduction: 3-(1H-pyrazol-4-yl)propanamine.
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
3-(1H-pyrazol-4-yl)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-4-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
3-(4-(2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile: A selective TYK2 inhibitor used in the treatment of inflammatory diseases.
2-(5-(4-chlorostyryl)-1H-pyrazol-3-yl)phenol: Known for its moderate potency against black mold.
Uniqueness
3-(1H-pyrazol-4-yl)propanenitrile stands out due to its versatile reactivity and wide range of applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential as a bioactive molecule make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-(1H-pyrazol-4-yl)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c7-3-1-2-6-4-8-9-5-6/h4-5H,1-2H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOLKHYBNNQOSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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